molecular formula C11H12O3S B1323788 Ethyl 2-(thiomethyl)benzoylformate CAS No. 951888-92-9

Ethyl 2-(thiomethyl)benzoylformate

Cat. No.: B1323788
CAS No.: 951888-92-9
M. Wt: 224.28 g/mol
InChI Key: ZHFMXXKGUGBAFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(thiomethyl)benzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl benzoylformate with a thiomethylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of specialized reactors and purification systems to achieve the desired product quality. The compound is usually packaged in amber glass bottles to protect it from light and ensure stability during storage .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiomethyl)benzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Ethyl 2-(thiomethyl)benzoylformate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(thiomethyl)benzoylformate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic reactions, such as decarboxylation, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-(thiomethyl)benzoylformate include:

Uniqueness

This compound is unique due to its specific thiomethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological research applications .

Properties

IUPAC Name

ethyl 2-(2-methylsulfanylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFMXXKGUGBAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275347
Record name Ethyl 2-(methylthio)-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-92-9
Record name Ethyl 2-(methylthio)-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(methylthio)-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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